molecular formula C18H27N3O2 B5457251 4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one

4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one

Cat. No. B5457251
M. Wt: 317.4 g/mol
InChI Key: ZUKBXSJMOAWEPE-UHFFFAOYSA-N
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Description

4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one, also known as Ro15-4513, is a compound that belongs to the class of benzodiazepine site inverse agonists. It has been widely used in scientific research to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system.

Mechanism of Action

4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one acts as an inverse agonist at the benzodiazepine site of the GABA-A receptor. It binds to the same site as benzodiazepines, but instead of enhancing the effects of GABA, it reduces them. This leads to the inhibition of GABAergic neurotransmission and the reversal of the sedative and anxiolytic effects of benzodiazepines.
Biochemical and Physiological Effects:
4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one has been shown to have a number of biochemical and physiological effects. It can block the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines, and can also induce anxiety and convulsions in animal models. 4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one has been shown to increase the release of dopamine in the brain, which may be responsible for its anxiogenic effects.

Advantages and Limitations for Lab Experiments

4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one has a number of advantages for lab experiments. It is a potent and selective inverse agonist at the benzodiazepine site of the GABA-A receptor, which makes it a useful tool for investigating the mechanism of action of benzodiazepines. However, 4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one has a short half-life in vivo, which limits its usefulness in animal models. It is also highly lipophilic, which can make it difficult to work with in vitro.

Future Directions

There are a number of future directions for research on 4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one. One area of interest is the role of 4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one in the development of tolerance to benzodiazepines. Another area of interest is the potential therapeutic applications of 4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one, such as in the treatment of anxiety disorders. Finally, there is interest in developing new benzodiazepine site inverse agonists with improved pharmacokinetic properties and selectivity.

Synthesis Methods

The synthesis of 4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one involves the reaction of ethyl 4-bromobutyrate with N,N-dimethylglycine to form ethyl 4-(N,N-dimethylglycyl)butyrate. This intermediate is then reacted with benzylmagnesium chloride to form 4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one. The yield of the synthesis is around 40-50%, and the purity of the product can be increased by recrystallization.

Scientific Research Applications

4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one has been widely used in scientific research to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system. It has been shown to be a potent inverse agonist at the benzodiazepine site of the GABA-A receptor, which is responsible for the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines. 4-benzyl-1-(N,N-dimethylglycyl)-3-ethyl-1,4-diazepan-5-one can block the effects of benzodiazepines on the GABA-A receptor, leading to the reversal of their sedative and anxiolytic effects.

properties

IUPAC Name

4-benzyl-1-[2-(dimethylamino)acetyl]-3-ethyl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-4-16-13-20(18(23)14-19(2)3)11-10-17(22)21(16)12-15-8-6-5-7-9-15/h5-9,16H,4,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKBXSJMOAWEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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